molecular formula C9H8ClN3O B11890420 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B11890420
M. Wt: 209.63 g/mol
InChI Key: SBPCXMHSGPIYNU-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the chlorination of a carbonyl compound using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields. For example, the chlorination step can be optimized using microwave irradiation, which significantly reduces reaction times and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions are often more complex heterocyclic compounds that can serve as intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H8ClN3O/c1-5-11-8(10)7-6(4-14)3-13(2)9(7)12-5/h3-4H,1-2H3

InChI Key

SBPCXMHSGPIYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2C)C=O)C(=N1)Cl

Origin of Product

United States

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